N-[3-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]ethane-1-sulfonamide
Description
N-[3-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]ethane-1-sulfonamide is a sulfonamide derivative featuring a pyrazoline core substituted with acetyl and phenyl groups. This compound belongs to a class of heterocyclic molecules known for their diverse pharmacological activities, including antiviral, anti-inflammatory, and enzyme inhibitory properties. The pyrazoline scaffold is critical for its structural rigidity and ability to interact with biological targets, while the ethane sulfonamide moiety enhances solubility and bioavailability. The acetyl group at the 1-position of the pyrazoline ring may influence metabolic stability compared to bulkier acyl substituents .
Properties
IUPAC Name |
N-[3-(2-acetyl-3-phenyl-3,4-dihydropyrazol-5-yl)phenyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-3-26(24,25)21-17-11-7-10-16(12-17)18-13-19(22(20-18)14(2)23)15-8-5-4-6-9-15/h4-12,19,21H,3,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBEJVRUPPPVOLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CC=C3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]ethane-1-sulfonamide typically involves multiple steps:
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Formation of the Pyrazole Ring: : The initial step involves the cyclization of a hydrazine derivative with an α,β-unsaturated carbonyl compound to form the pyrazole ring. This reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate under reflux conditions.
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Acetylation: : The pyrazole intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine to introduce the acetyl group at the nitrogen atom of the pyrazole ring.
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Sulfonamide Formation: : The final step involves the reaction of the acetylated pyrazole with ethanesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of hydroxylated derivatives.
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Reduction: : Reduction of the acetyl group can yield the corresponding alcohol, while reduction of the sulfonamide group can lead to the formation of amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.
Major Products
Hydroxylated derivatives: from oxidation.
Alcohols and amines: from reduction.
Halogenated or nitro-substituted derivatives: from substitution reactions.
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure characterized by a pyrazole ring, which is known for its biological activity. The general formula can be represented as:This molecular structure allows it to interact with various biological targets, contributing to its pharmacological properties.
Anticancer Properties
Research indicates that compounds containing sulfonamide moieties, including N-[3-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]ethane-1-sulfonamide, exhibit significant anticancer activity. A study submitted the compound for evaluation against 60 human cancer cell lines, revealing a consistent reduction in cell growth at a concentration of 10 µM across various cancer types, including leukemia and breast cancer .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties. Pyrazole derivatives are known to affect bacterial growth and have been tested against several bacterial strains. The presence of the sulfonamide group enhances these effects, making it a candidate for further development as an antimicrobial agent .
Anti-inflammatory Effects
In addition to anticancer and antimicrobial activities, this compound has shown potential as an anti-inflammatory agent. Studies have indicated that pyrazole derivatives can inhibit inflammatory pathways, suggesting applications in treating conditions like arthritis and other inflammatory diseases .
Case Studies and Research Findings
Mechanism of Action
The mechanism by which N-[3-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]ethane-1-sulfonamide exerts its effects is likely related to its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, while the pyrazole ring can participate in π-π interactions with aromatic residues. These interactions can inhibit enzyme activity or modulate receptor function, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the pyrazoline-sulfonamide framework but differ in substituents, which directly impact their physicochemical and pharmacological profiles. Below is a detailed comparison based on the evidence:
Table 1: Key Structural and Functional Comparisons
Key Observations :
Substituent Effects :
- Acyl Groups : The acetyl group in the target compound is smaller than benzoyl or isobutyryl groups in analogs, which may reduce steric hindrance and improve binding to shallow enzyme pockets .
- Aryl Substituents : Phenyl (target compound) vs. ethoxyphenyl/methoxyphenyl (analogs) influence electron density and hydrophobicity. Ethoxy/methoxy groups enhance solubility but may reduce membrane penetration .
- Sulfonamide Chain : Ethane sulfonamide (target) vs. methane sulfonamide (analogs) increases molecular weight slightly but may prolong half-life due to slower metabolic clearance .
Pharmacological Potential: Analogs like N-(3-(1-benzoyl-5-(2-ethoxyphenyl)-...)methanesulfonamide show promise against monkeypox virus (MPXV) via stable binding to viral proteins (RMSD ≤3.93 Å in MD simulations) . The target compound’s acetyl group may offer similar stability but requires validation. Halogenated derivatives (e.g., chloro/fluoro-substituted) exhibit enhanced target affinity, suggesting that the target compound could be modified for improved activity .
ADMET Considerations :
Biological Activity
N-[3-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]ethane-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of pyrazole derivatives, characterized by a complex structure that includes a pyrazole ring, a phenyl group, and a sulfonamide moiety. The unique combination of these functional groups contributes to its diverse biological activities.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H19N3O3S |
| CAS Number | 908588-17-0 |
The biological activity of this compound is primarily attributed to its ability to inhibit various enzymes and receptors involved in disease processes. Research indicates that similar pyrazole derivatives exhibit significant inhibitory effects on key targets such as:
- Carbonic Anhydrase (CA) : Compounds with sulfonamide groups have shown effective inhibition against different isoforms of CA, which is crucial in regulating physiological pH and fluid balance .
Antitumor Activity
Several studies have demonstrated the antitumor potential of pyrazole derivatives. For instance, compounds structurally related to this compound have been reported to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. Notably:
- Inhibition of BRAF(V600E) : Pyrazole derivatives have shown promising results against BRAF-mutated cancer cells, highlighting their potential as targeted therapies .
Anti-inflammatory and Analgesic Effects
The compound's sulfonamide group contributes to its anti-inflammatory properties. Research has indicated that similar compounds can reduce inflammation by inhibiting cyclooxygenase enzymes (COX), which are critical in the inflammatory response. In vitro studies have shown:
- Reduction in Pro-inflammatory Cytokines : Compounds with similar structures have been observed to lower levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Antimicrobial Activity
Pyrazole derivatives are also noted for their antimicrobial properties. Studies have reported that they exhibit activity against various bacterial strains and fungi, making them candidates for further development as antimicrobial agents.
Case Studies
- Antitumor Efficacy : A study evaluated the effectiveness of pyrazole-based compounds against multiple cancer cell lines. Results indicated that certain derivatives significantly inhibited cell growth with IC50 values in the nanomolar range .
- Anti-inflammatory Potential : In a model of acute inflammation, a related pyrazole derivative was tested for its ability to reduce paw edema in rats. The results showed a marked decrease in edema compared to controls, suggesting strong anti-inflammatory effects .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key observations include:
- Substitution Patterns : Variations in the phenyl ring or modifications on the pyrazole moiety can significantly alter potency and selectivity towards specific targets.
| Modification | Effect on Activity |
|---|---|
| Addition of electron-withdrawing groups | Increased potency against CA |
| Alteration of the acetyl group | Improved antitumor activity |
Q & A
Q. What are the established synthetic routes for N-[3-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]ethane-1-sulfonamide?
The synthesis typically involves multi-step processes starting with a 1,5-diarylpyrazole core. For example, analogous pyrazole derivatives are synthesized via condensation reactions using reagents like dimethylformamide (DMF) and methylene chloride. Key intermediates, such as substituted phenyl groups, are introduced through nucleophilic substitution or Suzuki coupling. Ethane-1-sulfonamide moieties are incorporated via sulfonylation of amine intermediates under controlled conditions . Optimization of reaction parameters (e.g., temperature, catalysts like sodium acetate) is critical to achieving high yields .
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
Structural elucidation employs:
- X-ray crystallography : Determines precise molecular geometry and intermolecular interactions (e.g., hydrogen bonding) .
- NMR spectroscopy : Confirms proton environments (e.g., dihydro-pyrazole protons at δ 3.0–4.0 ppm) and substituent integration .
- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns .
Q. How is the purity of the compound validated during synthesis?
Purity is assessed using:
- High-Performance Liquid Chromatography (HPLC) : Quantifies impurities (<0.5% threshold).
- Thin-Layer Chromatography (TLC) : Monitors reaction progress (e.g., ethyl acetate/hexane mobile phase) .
- Elemental analysis : Confirms C, H, N, S content within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of novel derivatives?
Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, reducing trial-and-error experimentation. For example, reaction path searches identify low-energy intermediates, while machine learning models correlate substituent effects with yield. Experimental feedback refines computational parameters, creating a closed-loop design system .
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
Contradictions arise from assay variability (e.g., cell lines, concentration ranges). To address this:
- Dose-response curves : Establish EC50/IC50 values across multiple assays (e.g., EGFR inhibition vs. cytotoxicity) .
- Molecular docking : Predict binding modes to target proteins (e.g., EGFR kinase domain) and validate via mutagenesis studies .
- Meta-analysis : Aggregate data from independent studies to identify consensus bioactivity trends .
Q. How can Design of Experiments (DoE) improve reaction efficiency?
DoE statistically optimizes variables (e.g., temperature, stoichiometry, catalyst loading). For example:
Q. What are the challenges in scaling up synthesis for preclinical studies?
Key challenges include:
- Heterogeneous reaction conditions : Transitioning from batch to flow chemistry improves heat/mass transfer .
- Purification : Scaling column chromatography requires solvent recovery systems or alternative methods (e.g., recrystallization) .
- Regulatory compliance : Documentation of impurity profiles and stability data per ICH guidelines .
Methodological Considerations
Q. How are reaction intermediates stabilized during multi-step synthesis?
Q. What in vitro models are suitable for evaluating anticancer activity?
Q. How do structural modifications alter physicochemical properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
